molecular formula C11H16BClN2O2 B7952421 [4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid

[4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid

Cat. No.: B7952421
M. Wt: 254.52 g/mol
InChI Key: XIKIPNVBAYJEDL-UHFFFAOYSA-N
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Description

[4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methylpiperazine moiety

Properties

IUPAC Name

[4-chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIPNVBAYJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

    Reduction: The chloro group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas

    Substitution: Sodium azide, thiourea

Major Products:

    Oxidation: 4-Hydroxy-2-(4-methylpiperazin-1-yl)phenylboronic acid

    Reduction: 2-(4-Methylpiperazin-1-yl)phenylboronic acid

    Substitution: 4-Amino-2-(4-methylpiperazin-1-yl)phenylboronic acid

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(4-methylpiperazin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chloro and methylpiperazine groups contribute to the compound’s binding affinity and specificity for its targets.

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